2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE
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Overview
Description
2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl acetate group and a carbamoyl group attached to a phenyl ring, which is further substituted with an N-methylacetamido group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the acylation of 4-(N-methylacetamido)aniline with phenyl chloroformate under basic conditions to form the intermediate compound. This intermediate is then subjected to a coupling reaction with phenyl acetate in the presence of a suitable catalyst, such as palladium, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(N-METHYLACETAMIDO)PHENYL ISOTHIOCYANATE
- 2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}BENZOIC ACID
Uniqueness
2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, solubility, or specificity in certain applications .
Properties
IUPAC Name |
[2-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)20(3)15-10-8-14(9-11-15)19-18(23)16-6-4-5-7-17(16)24-13(2)22/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZARXJWYRKDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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